molecular formula C13H9BrO2 B13744254 2-(2-Bromophenoxy)benzaldehyde

2-(2-Bromophenoxy)benzaldehyde

Cat. No.: B13744254
M. Wt: 277.11 g/mol
InChI Key: FGQZNBMEXQIBSQ-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)benzaldehyde is a brominated aromatic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.11 g/mol . It is characterized by a benzaldehyde core substituted with a 2-bromophenoxy group. This structure classifies it as a benzaldehyde derivative, a class of compounds known to serve as key intermediates in organic synthesis and to exhibit various significant biological activities in research models, such as anti-inflammatory and neuroprotective effects . As a building block, its aldehyde group is a versatile handle for further chemical transformations, including condensations and reductions, making it valuable for constructing more complex molecular architectures. The specific research applications and detailed mechanism of action for this particular compound are areas of ongoing investigation and are not fully delineated in the current literature. Researchers are encouraged to explore its potential in developing novel compounds or as a probe in biological studies. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9BrO2

Molecular Weight

277.11 g/mol

IUPAC Name

2-(2-bromophenoxy)benzaldehyde

InChI

InChI=1S/C13H9BrO2/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-9H

InChI Key

FGQZNBMEXQIBSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2Br

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromophenoxy Benzaldehyde

Strategic Retrosynthetic Analysis of 2-(2-Bromophenoxy)benzaldehyde

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the ether linkage (C-O bond), which is the most logical and common bond formation strategy for diaryl ethers.

This disconnection leads to two primary synthons: a phenoxide equivalent derived from 2-bromophenol (B46759) and a phenyl cation equivalent derived from a suitably activated benzaldehyde (B42025) derivative. The corresponding real-world starting materials would therefore be 2-bromophenol and a benzaldehyde derivative with a leaving group at the 2-position, such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde . The choice of the leaving group on the benzaldehyde is crucial, with fluoride (B91410) being particularly effective in nucleophilic aromatic substitution reactions.

An alternative, though less common, retrosynthetic approach could involve disconnecting the C-Br bond, which would lead to a 2-phenoxybenzaldehyde (B49139) synthon and a source of electrophilic bromine. However, the formation of the diaryl ether bond is generally the more convergent and efficient strategy.

Key Precursors and Starting Materials for this compound Synthesis

The successful synthesis of this compound is contingent on the availability and reactivity of its key precursors. Based on the retrosynthetic analysis, the principal starting materials are:

2-Bromophenol : This commercially available compound provides the 2-bromophenoxy moiety of the target molecule. Its phenolic hydroxyl group can be readily deprotonated to form the nucleophilic phenoxide required for the coupling reaction.

2-Halobenzaldehyde : A benzaldehyde derivative substituted with a halogen at the ortho position serves as the electrophilic partner. Common choices include:

2-Fluorobenzaldehyde : The high electronegativity of the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution, making it a highly reactive substrate.

2-Chlorobenzaldehyde and 2-Bromobenzaldehyde (B122850) : While less reactive than their fluoro counterpart in classical SNAr reactions, these precursors are widely used in metal-catalyzed cross-coupling reactions.

The selection of the specific 2-halobenzaldehyde often depends on the chosen synthetic methodology, with catalyst and reaction conditions tailored to the reactivity of the C-X bond (X = F, Cl, Br).

Established Synthetic Routes to this compound

The formation of the diaryl ether bond in this compound is predominantly achieved through two major classes of coupling reactions: Ullmann-type couplings and palladium-catalyzed cross-couplings.

Ullmann-Type Coupling Approaches for Phenoxybenzaldehydes

The Ullmann condensation is a classic method for the formation of diaryl ethers, traditionally involving the reaction of a phenol (B47542) with an aryl halide in the presence of a stoichiometric amount of copper at high temperatures. organic-chemistry.org Modern modifications have rendered this reaction catalytic and more amenable to a wider range of functional groups. nih.gov

In the context of this compound synthesis, this would involve the reaction of 2-bromophenol with a 2-halobenzaldehyde. The reaction is typically carried out in the presence of a copper(I) salt, such as CuI or Cu2O, a base to deprotonate the phenol (e.g., K2CO3, Cs2CO3), and often a ligand to stabilize the copper catalyst and facilitate the reaction. organic-chemistry.orgbeilstein-journals.orgnih.gov

Table 1: Representative Conditions for Ullmann-Type Diaryl Ether Synthesis

Copper SourceLigandBaseSolventTemperature (°C)
CuIN,N-dimethylglycineK3PO4Dioxane100-120
Cu2OSalicylaldoximeCs2CO3Acetonitrile (B52724)80-100
CuI1,10-Phenanthroline (B135089)K2CO3DMF120-140

This table presents generalized conditions for Ullmann diaryl ether synthesis and may require optimization for the specific synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Strategies in Bromophenoxybenzaldehyde Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variant, have become powerful tools for the formation of C-O bonds. researchgate.net These reactions offer milder conditions and often higher functional group tolerance compared to traditional Ullmann couplings.

The synthesis of this compound via this method would involve the coupling of 2-bromophenol with a 2-halobenzaldehyde in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results.

Table 2: Common Catalytic Systems for Palladium-Catalyzed Diaryl Ether Synthesis

Palladium PrecatalystLigandBaseSolventTemperature (°C)
Pd(OAc)2BINAPCs2CO3Toluene (B28343)80-110
Pd2(dba)3XPhosK3PO4Dioxane100-120
PdCl2(dppf)dppfNaOt-BuToluene90-110

This table illustrates typical catalytic systems for Buchwald-Hartwig ether synthesis; specific conditions must be optimized for the target molecule.

Other Relevant Coupling Reactions for this compound

While less common for this specific transformation, other coupling reactions could potentially be employed. Nickel-catalyzed cross-couplings, for instance, have emerged as a cost-effective alternative to palladium-catalyzed reactions for the formation of C-O bonds. These reactions often utilize similar principles, involving an oxidative addition and reductive elimination cycle.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the desired outcome.

Catalyst and Ligand Selection : In both Ullmann and palladium-catalyzed reactions, the choice of metal source and ligand is paramount. Screening a variety of ligands, from simple N,O- or N,N-chelating ligands for copper to bulky biarylphosphine ligands for palladium, is often necessary to identify the most effective combination. nih.govorientjchem.org

Base : The strength and nature of the base can significantly influence the reaction rate and yield. Stronger bases like Cs2CO3 or K3PO4 are often more effective than weaker bases like K2CO3, particularly with less reactive substrates. organic-chemistry.org

Solvent : The choice of solvent can affect the solubility of the reactants and catalyst, as well as the reaction temperature. Aprotic polar solvents such as DMF, DMSO, dioxane, and toluene are commonly used. arkat-usa.org

Temperature and Reaction Time : These parameters are interdependent and need to be optimized to ensure complete conversion without promoting side reactions or decomposition of the product. Reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Table 3: Factors for Optimization in Diaryl Ether Synthesis

ParameterUllmann-Type Coupling ConsiderationsPalladium-Catalyzed Coupling Considerations
Catalyst Loading Typically 5-20 mol%Typically 1-5 mol%
Ligand Structure N,O- or N,N-chelators, amino acidsBulky, electron-rich phosphines (e.g., biarylphosphines)
Base Strength K3PO4, Cs2CO3 often preferredNaOt-Bu, K3PO4, Cs2CO3
Solvent Polarity Polar aprotic (DMF, DMSO) often effectiveAprotic, less polar (Toluene, Dioxane) are common

By systematically adjusting these variables, a high-yielding and efficient synthesis of this compound can be achieved.

Challenges and Advancements in this compound Synthesis

The primary challenge in the synthesis of this compound lies in the steric hindrance created by the ortho-bromo and ortho-formyl groups. This steric congestion can hinder the approach of the reactants and the formation of the crucial C-O bond, leading to low yields and the need for harsh reaction conditions in traditional synthetic protocols.

Ullmann Condensation:

The classical Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide, has been a long-standing method for diaryl ether synthesis. wikipedia.orgorganic-chemistry.org However, the traditional conditions, often requiring high temperatures (typically >150 °C) and stoichiometric amounts of copper, are often inefficient for the synthesis of sterically hindered diaryl ethers like this compound. wikipedia.org These harsh conditions can also lead to side reactions and decomposition of sensitive functional groups like the aldehyde.

Advancements in the Ullmann-type synthesis have focused on the development of more active and soluble copper catalyst systems, often employing ligands to facilitate the coupling under milder conditions. The use of ligands can enhance the solubility and reactivity of the copper catalyst, allowing the reaction to proceed at lower temperatures and with lower catalyst loadings. While specific ligand systems for the synthesis of this compound are not extensively detailed in dedicated studies, research on analogous sterically hindered diaryl ethers suggests that ligands such as 1,10-phenanthroline and N,N-dimethylglycine can be effective in promoting such challenging couplings.

A significant advancement involves the use of microwave irradiation, which can dramatically reduce reaction times and improve yields in Ullmann-type reactions. For instance, the synthesis of related dibenzo[b,f] nih.govresearchgate.netoxazepine precursors often involves an initial Ullmann coupling, where microwave-assisted protocols have been shown to be beneficial. researchgate.net

Palladium-Catalyzed Synthesis:

Palladium-catalyzed cross-coupling reactions have emerged as a powerful alternative to the Ullmann condensation for the formation of C-O bonds. These methods generally offer milder reaction conditions and greater functional group tolerance. The synthesis of this compound via this route would typically involve the coupling of 2-bromobenzaldehyde with 2-bromophenol in the presence of a palladium catalyst, a suitable ligand, and a base.

A major challenge in palladium-catalyzed etherification of sterically hindered substrates is the reductive elimination step to form the C-O bond from the palladium(II) intermediate. The steric bulk around the palladium center can make this step energetically unfavorable.

Advancements in this area have been driven by the development of sophisticated phosphine ligands that can accelerate the rate-limiting steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have proven to be particularly effective in promoting the coupling of sterically demanding substrates. rsc.org These ligands stabilize the catalytically active palladium(0) species and facilitate both oxidative addition and reductive elimination.

The following table summarizes the general challenges and advancements in the two primary synthetic methodologies for this compound:

Synthetic MethodologyChallengesAdvancements
Ullmann Condensation - High reaction temperatures- Stoichiometric amounts of copper- Low yields for sterically hindered substrates- Potential for side reactions and decomposition- Development of soluble copper catalysts- Use of accelerating ligands (e.g., 1,10-phenanthroline)- Application of microwave irradiation to reduce reaction times
Palladium-Catalyzed Etherification - Steric hindrance impeding reductive elimination- Catalyst deactivation- Need for specialized and often expensive ligands- Development of bulky and electron-rich phosphine ligands (e.g., biarylphosphines)- Milder reaction conditions- Greater functional group tolerance

It is important to note that this compound is a valuable intermediate in the synthesis of more complex heterocyclic systems, such as dibenzo[b,f] nih.govresearchgate.netoxazepines. researchgate.netthieme-connect.com Research focused on the synthesis of these larger scaffolds often reports the preparation of this compound in their experimental sections, providing specific, albeit not always optimized, reaction conditions. These reports underscore the importance of developing efficient and robust methods for the synthesis of this challenging building block.

Reaction Chemistry and Transformation Pathways of 2 2 Bromophenoxy Benzaldehyde

Electrophilic Aromatic Substitution Reactions on 2-(2-Bromophenoxy)benzaldehyde (Hypothetical, based on aromatic nature)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In this compound, both the benzaldehyde (B42025) and the bromophenoxy rings can potentially undergo EAS. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the existing substituents.

The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the phenoxy group (-OAr) is an activating, ortho-, para-directing group because of the oxygen's lone pair electrons that can be donated to the ring. The bromine atom is deactivating but ortho-, para-directing.

A two-step mechanism is generally proposed for these reactions. The first, which is the rate-determining step, involves the electrophile forming a sigma-bond with the benzene (B151609) ring, resulting in a positively charged benzenonium intermediate. In the second, faster step, a proton is removed from this intermediate, leading to a substituted benzene ring. msu.edu

For an EAS reaction to occur, the electrophile must be highly reactive. Often, a catalyst is required to increase the electrophilicity of the reagent. For instance, in the case of bromination, a Lewis acid like FeBr₃ is used to polarize the Br-Br bond, making one of the bromine atoms more electrophilic. libretexts.org

The interplay of these directing effects on the two aromatic rings of this compound would lead to a mixture of products, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Reactions Involving the Aldehyde Moiety of this compound

The aldehyde functional group in this compound is a key site for nucleophilic attack, enabling a variety of important chemical transformations.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. teikyomedicaljournal.comyoutube.com The formation of Schiff bases is a reversible reaction. teikyomedicaljournal.com These compounds are significant in medicinal and pharmaceutical fields due to their broad range of biological activities. teikyomedicaljournal.com

The general reaction for the formation of a Schiff base from an aldehyde and a primary amine is as follows: RCHO + R'NH₂ ⇌ RCH=NR' + H₂O

Various methods have been developed for the synthesis of imines, including microwave-assisted synthesis and reactions conducted in the absence of solvents. organic-chemistry.orgmediresonline.org The reaction conditions can be tailored to be compatible with a range of functional groups. organic-chemistry.org

Reduction and Oxidation Transformations of the Aldehyde Group

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can convert aldehydes to carboxylic acids. organic-chemistry.org One mild and efficient method utilizes Oxone (potassium peroxymonosulfate) in a solvent like DMF. mdma.ch This protocol is simple and does not require the strict exclusion of air or moisture. mdma.ch Other reagents, such as pyridinium (B92312) chlorochromate (PCC) catalyzed by H₅IO₆, and systems involving N-hydroxyphthalimide (NHPI) with oxygen, have also been employed for this transformation. organic-chemistry.org Under certain conditions, such as in the presence of an alcohol, aldehydes can be directly converted to esters. mdma.ch

Reduction: The reduction of the aldehyde group in this compound would yield the corresponding primary alcohol, (2-(2-bromophenoxy)phenyl)methanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Additions to the Aldehyde

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the electrophilic carbon of the aldehyde group. masterorganicchemistry.comlibretexts.org This reaction is a fundamental method for forming new carbon-carbon bonds. wikipedia.org

The addition of a Grignard or organolithium reagent to an aldehyde, followed by an acidic workup, results in the formation of a secondary alcohol. libretexts.orgmasterorganicchemistry.com The general scheme for this reaction is:

R'-MgX + RCHO → R-CH(OMgX)-R'

R-CH(OMgX)-R' + H₃O⁺ → R-CH(OH)-R' + MgX⁺ + H₂O

The reaction proceeds via a nucleophilic addition mechanism where the organometallic reagent attacks the carbonyl carbon. masterorganicchemistry.com The choice of the specific Grignard or organolithium reagent allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups. leah4sci.comamazonaws.com

Reactions at the Bromine Center of this compound

The bromine atom on the phenoxy ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Suzuki Coupling: The Suzuki reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. wikipedia.orgmdpi.com This reaction is widely used to form biaryl linkages. wikipedia.org For this compound, a Suzuki coupling would replace the bromine atom with the organic group from the organoboron reagent. The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com

Sonogashira Coupling: The Sonogashira coupling is a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, co-catalyzed by a copper(I) salt. wikipedia.org This reaction is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. organic-chemistry.org In the context of this compound, this reaction would introduce an alkynyl substituent at the position of the bromine atom. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. libretexts.org

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction provides a means to functionalize the brominated ring of this compound with a vinyl group. The reaction generally proceeds with high trans selectivity. organic-chemistry.org

The following table summarizes the key cross-coupling reactions applicable to this compound:

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki CouplingOrganoboron Reagent (e.g., R-B(OH)₂)Pd Catalyst, BaseBiaryl or Aryl-Alkyl/Alkenyl
Sonogashira CouplingTerminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) Co-catalyst, BaseAryl-Alkyne
Heck ReactionAlkene (CH₂=CHR)Pd Catalyst, BaseAryl-Alkene

Nucleophilic Aromatic Substitution with the Bromine

The bromine atom attached to one of the phenyl rings of this compound can be substituted by various nucleophiles through transition-metal-catalyzed cross-coupling reactions. While classical nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups ortho or para to the leaving group, which are absent in this molecule, catalyzed reactions provide effective pathways for substitution. chemistrysteps.comyoutube.com

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds with aryl halides. wikipedia.orgwikipedia.orgorganic-chemistry.org In the context of this compound, this reaction could be employed to replace the bromine atom with an aryloxy, amino, or alkylthio group. The reaction typically requires a copper catalyst, often in the form of copper(I) salts like CuI, a base, and elevated temperatures. wikipedia.orgmagtech.com.cn For instance, reacting this compound with a phenol (B47542) in the presence of a copper catalyst and a base would yield a diaryl ether derivative.

Buchwald-Hartwig Amination: A more modern and often milder alternative for forming carbon-nitrogen bonds is the Palladium-catalyzed Buchwald-Hartwig amination. semanticscholar.orgorganic-chemistry.orgnih.govsemanticscholar.orgberkeley.edu This reaction allows for the coupling of aryl bromides with a wide variety of primary and secondary amines. Using a suitable palladium catalyst and a phosphine (B1218219) ligand, this compound can be reacted with an amine to generate the corresponding N-substituted aminophenoxy)benzaldehyde. The choice of ligand is crucial for the success of these reactions, with various specialized phosphine ligands developed to accommodate a broad scope of substrates. nih.gov

Table 1: Potential Nucleophilic Aromatic Substitution Reactions
Reaction TypeNucleophileCatalyst SystemPotential Product
Ullmann CondensationPhenol (ArOH)Cu(I) salt, Base2-(2-aryloxyphenoxy)benzaldehyde
Buchwald-Hartwig AminationAmine (R₂NH)Pd catalyst, Phosphine ligand, Base2-(2-(dialkylamino)phenoxy)benzaldehyde

Lithiation and Subsequent Electrophilic Quenching

The presence of the bromine atom allows for lithium-halogen exchange, typically using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This reaction would generate a potent nucleophilic aryllithium species. However, the aldehyde group in this compound is also highly reactive towards organolithium reagents, leading to a competitive nucleophilic addition to the carbonyl group. echemi.com

The outcome of the reaction with n-BuLi is therefore highly dependent on the reaction conditions, such as temperature and the order of addition. Preferential addition to the aldehyde is generally the kinetically favored process. echemi.com To achieve selective lithium-halogen exchange, the aldehyde group would likely need to be protected first, for example, as an acetal (B89532).

Assuming successful formation of the lithiated intermediate, 2-lithio-(2-phenoxy)benzaldehyde, it can be quenched with a variety of electrophiles to introduce new functional groups onto the aromatic ring. nih.gov

Possible electrophilic quenching reactions include:

Protonation: Quenching with a proton source (e.g., water, methanol) would result in the formation of 2-phenoxybenzaldehyde (B49139).

Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would introduce an alkyl group.

Carboxylation: Quenching with carbon dioxide (CO₂) would yield a carboxylic acid derivative. nih.gov

Silylation: Reaction with a silyl (B83357) halide like trimethylsilyl (B98337) chloride (TMSCl) would introduce a silyl group. nih.gov

Table 2: Hypothetical Lithiation and Quenching Products (assuming prior aldehyde protection)
ElectrophileReagentProduct Functional Group
ProtonH₂O-H
MethylCH₃I-CH₃
CarboxylCO₂-COOH
Trimethylsilyl(CH₃)₃SiCl-Si(CH₃)₃

Intramolecular Cyclization Reactions of this compound

A significant application of this compound and its derivatives is in the synthesis of seven-membered heterocyclic rings through intramolecular cyclization, leading to the formation of dibenzo[b,f]oxepine scaffolds. researchgate.netmdpi.com This core structure is present in various biologically active molecules. mdpi.com

Formation of Heterocyclic Ring Systems

The primary heterocyclic system formed from this compound is the dibenzo[b,f]oxepine ring. One common strategy involves a Wittig reaction or a related olefination at the aldehyde group, followed by an intramolecular Heck reaction or an Ullmann-type coupling to form the seven-membered ring. researchgate.netmdpi.com

For example, a one-pot, transition-metal-free synthesis of dibenzo[b,f]oxepins has been developed from 2-halobenzaldehydes and (2-hydroxyphenyl)acetonitriles. nih.gov This proceeds through a sequential aldol (B89426) condensation and an intramolecular ether formation. While not starting directly from this compound, this illustrates a general strategy where the aldehyde participates in an initial condensation, followed by a cyclization step involving a nucleophilic attack that displaces a halide on the adjacent ring system. mdpi.com

Ring Closure via Ortho-Directed Metalation

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In this compound, both the ether oxygen and the aldehyde group (or a protected form) could potentially act as DMGs. The ether oxygen can direct lithiation to the ortho position on the phenoxy ring. More powerfully, a protected aldehyde, such as a dimethyl acetal, or a derived functional group like a tertiary amide, can direct lithiation to the C3 position of the benzaldehyde ring. organic-chemistry.org

Following a directed metalation event, intramolecular ring closure can be envisioned. For instance, if the bromine atom is first converted to a lithiated species (via lithium-halogen exchange), this nucleophilic center could potentially attack an electrophilic site on the other ring, which could be introduced via a separate functionalization step. A more direct approach involves an intramolecular reaction where a metalated position attacks another part of the molecule.

Role of this compound in Multi-Component Reactions (Hypothetical, as a reactive aldehyde component)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.gov The aldehyde functionality of this compound makes it a suitable candidate for participation in several well-known MCRs.

The Passerini Reaction: The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgwalisongo.ac.idchemistnotes.comorganic-chemistry.org Hypothetically, this compound could serve as the aldehyde component in this reaction. The reaction would proceed through the initial interaction of the aldehyde with the carboxylic acid and the isocyanide, leading to the formation of a complex product incorporating all three components. chemistnotes.com The resulting α-acyloxy amide would retain the 2-bromophenoxy moiety, allowing for further synthetic manipulations.

The Ugi Reaction: The Ugi four-component reaction is even more powerful, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgsemanticscholar.org In a hypothetical Ugi reaction, this compound would act as the aldehyde component. It would first react with the amine to form an imine in situ. wikipedia.orglibretexts.org This imine is then protonated by the carboxylic acid and attacked by the isocyanide, followed by the carboxylate anion, ultimately rearranging to the stable bis-amide product. wikipedia.orgorganic-chemistry.org The product would be a complex, peptide-like molecule bearing the 2-(2-bromophenoxy)phenyl group.

Table 3: Hypothetical Multi-Component Reaction Products
ReactionOther ComponentsProduct TypeKey Retained Moiety
Passerini ReactionCarboxylic Acid (R¹COOH), Isocyanide (R²NC)α-acyloxy amide2-(2-Bromophenoxy)phenyl
Ugi ReactionAmine (R¹NH₂), Carboxylic Acid (R²COOH), Isocyanide (R³NC)bis-amide2-(2-Bromophenoxy)phenyl

Applications of 2 2 Bromophenoxy Benzaldehyde in Organic Synthesis

Precursor for Advanced Organic Building Blocks and Intermediates

Organic building blocks are fundamental molecular units used for the modular construction of more complex compounds in medicinal, materials, and organic chemistry. sigmaaldrich.comnih.gov 2-(2-Bromophenoxy)benzaldehyde functions as a key precursor for advanced intermediates, most notably in the synthesis of tricyclic systems like dibenz[b,f]oxepines. mdpi.comnih.gov

The synthesis of the dibenz[b,f]oxepine scaffold, a core structure in various biologically active compounds, can be achieved through an intramolecular McMurry reaction of diaryl ethers containing two aldehyde groups. researchgate.net In a typical synthetic pathway, this compound can be envisioned as a key starting material. The bromine atom can be functionalized, for instance, via a Suzuki or Stille coupling, to introduce a second benzaldehyde (B42025) moiety. The resulting bis-aldehyde can then undergo an intramolecular coupling reaction, often mediated by a low-valent titanium reagent (e.g., TiCl₄/Zn), to form the central seven-membered oxepine ring through reductive coupling of the two aldehyde groups. mdpi.comresearchgate.net This strategy highlights the utility of this compound in creating complex, polycyclic frameworks that are otherwise challenging to assemble. beilstein-journals.orgresearchgate.net

The reactivity of both the aldehyde and the bromo-substituted ring allows for sequential and divergent synthesis, making it a valuable building block for creating libraries of complex molecules for drug discovery and materials science.

Synthesis of Complex Heterocyclic Compounds from this compound

The unique positioning of the aldehyde and the bromo-phenoxy group in this compound makes it an ideal substrate for intramolecular reactions to form a variety of complex heterocyclic compounds.

Benzofurans are a significant class of oxygen-containing heterocycles present in many natural products and pharmaceuticals. nih.govjocpr.com Palladium-catalyzed intramolecular cyclization is a powerful method for constructing the benzofuran (B130515) ring system. rsc.orgnih.gov Derivatives of this compound are excellent precursors for this transformation.

For instance, a domino reaction involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization can be employed. organic-chemistry.org In this approach, a derivative such as 2-(2-bromophenoxy)acetonitrile (B1272177) is coupled with a terminal alkyne in the presence of a palladium-copper catalyst. This is followed by an intramolecular carbanion-yne cyclization to construct the furan (B31954) ring, ultimately yielding 2,3-disubstituted benzofurans. organic-chemistry.org This methodology demonstrates how the 2-(2-bromophenoxy) moiety can be effectively utilized to generate highly functionalized benzofuran cores. nih.govunamur.be

A general reaction scheme for this type of transformation is presented below:

Starting Material DerivativeReagentsProduct TypeYield Range
2-(2-Bromophenoxy)-1-phenylethan-1-oneTerminal Alkyne, Pd/Cu Catalyst, Base2,3-Disubstituted BenzofuranModerate to Good
Alkyl 2-(2-Bromophenoxy)acetateTerminal Alkyne, Pd/Cu Catalyst, Base2,3-Disubstituted BenzofuranModerate to Good
2-(2-Bromophenoxy)acetonitrileTerminal Alkyne, Pd/Cu Catalyst, Base2,3-Disubstituted BenzofuranModerate to Good

This table represents a generalized summary of findings for the synthesis of benzofuran derivatives from related precursors. organic-chemistry.org

Quinoline and isoquinoline (B145761) scaffolds are fundamental components of many alkaloids and pharmacologically active compounds. nih.goviipseries.orgresearchgate.net The synthesis of these nitrogen-containing heterocycles can be achieved from precursors like 2-bromobenzaldehyde (B122850). nih.govnih.gov this compound provides a functionalized starting point for such syntheses.

One established route to isoquinolines involves the Sonogashira coupling of a 2-bromobenzaldehyde with a terminal alkyne. nih.gov The resulting 2-alkynylbenzaldehyde can then undergo a cascade imino-annulation reaction. For example, reaction with an amine forms an imine intermediate, which then cyclizes onto the alkyne, followed by aromatization to yield the isoquinoline framework. thieme-connect.de The 2-phenoxy group on the starting material would be carried through the synthesis, yielding a substituted isoquinoline. This method offers a modular approach to diversely functionalized isoquinolines. nih.govorganic-chemistry.org

The versatile reactivity of this compound extends to the synthesis of other important heterocyclic systems. For example, it can be used to prepare quinazolines and quinazolinones. Ruthenium-catalyzed dehydrogenative coupling reactions of 2-aminophenyl ketones with amines are known to produce quinazolines. acs.org By analogy, this compound could be transformed into a derivative suitable for similar cyclization strategies.

Furthermore, intramolecular cyclization reactions can lead to various fused heterocyclic systems. nih.govrsc.orgrsc.org For instance, visible-light-mediated radical cyclization is a modern technique for forming complex ring systems. rsc.org A derivative of this compound could be designed to undergo such a radical cyclization to form polycyclic benzazepine derivatives or other complex nitrogen heterocycles. The aldehyde can be converted into an amide tethered to a radical precursor, while the bromo-phenoxy portion can act as a radical acceptor or participate in further transformations.

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The development of new ligands is a cornerstone of advancing transition-metal catalysis. mdpi.comnih.gov The structure of this compound is well-suited for modification into sophisticated ligands for various catalytic applications.

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. scispace.comnih.gov Chiral Schiff bases, often derived from salicylaldehydes, are a prominent class of ligands. ekb.egnih.gov this compound can serve as a precursor to novel chiral Schiff base ligands.

A straightforward method involves the condensation of the aldehyde group with a chiral diamine. For example, reacting this compound with an enantiopure diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, yields a chiral tetradentate Schiff base ligand. This reaction creates a C₂-symmetric or non-symmetric ligand depending on the stoichiometry and structure of the diamine.

Coordination Chemistry with Transition Metals

While direct studies on the coordination chemistry of this compound are not extensively documented, the presence of the aldehyde functional group suggests its utility in forming Schiff base ligands. Schiff bases, compounds containing an imine or azomethine group (–C=N–), are readily synthesized through the condensation of an aldehyde or ketone with a primary amine. gsconlinepress.comjocpr.com These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide array of transition metals. gsconlinepress.comjocpr.comresearchpublish.com

The general synthesis of a Schiff base from an aldehyde and a primary amine is depicted below:

RCHO + R'NH₂ ⇌ RCH=NR' + H₂O

In the case of this compound, condensation with various primary amines would yield a series of bidentate or polydentate Schiff base ligands. The imine nitrogen and the ether oxygen atom of the phenoxy group could potentially coordinate to a metal center. The steric and electronic properties of these ligands, and consequently the geometry and stability of the resulting metal complexes, can be fine-tuned by varying the substituent on the primary amine.

The coordination of such Schiff base ligands to transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II) can lead to complexes with interesting catalytic, magnetic, and biological properties. researchgate.net For instance, Schiff base complexes have been investigated for their catalytic activity in various organic transformations and as models for biological systems.

Table 1: Potential Schiff Base Ligands Derived from this compound and their Anticipated Coordination Modes

Amine ReactantResulting Schiff Base LigandPotential Coordination SitesPossible Metal Complex Geometry
Aniline2-(2-Bromophenoxy)-N-phenylbenzaldimineImine Nitrogen, Ether OxygenTetrahedral, Square Planar
Ethylenediamine (1:2 stoichiometry)N,N'-Bis(2-(2-bromophenoxy)benzylidene)ethane-1,2-diamine2 Imine Nitrogens, 2 Ether OxygensOctahedral
2-Aminophenol2-((2-(2-Bromophenoxy)benzylidene)amino)phenolImine Nitrogen, Phenolic Oxygen, Ether OxygenSquare Pyramidal, Trigonal Bipyramidal

This table presents hypothetical ligands and coordination modes based on the known reactivity of aldehydes and the principles of coordination chemistry.

Contribution to Methodological Development in Organic Synthesis

The unique substitution pattern of this compound makes it a promising substrate for the development of new synthetic methodologies, particularly in the construction of heterocyclic compounds. The presence of the bromine atom and the aldehyde group on adjacent aromatic rings connected by an ether linkage opens up possibilities for intramolecular cyclization reactions.

One significant potential application is in the synthesis of dibenzo[b,f] jocpr.comnih.govoxazepines, a class of seven-membered heterocyclic compounds with a range of pharmacological activities. Methodologies for the synthesis of these scaffolds often involve the intramolecular cyclization of precursors containing appropriately positioned reactive groups. While not specifically documented for this compound, analogous 2-halobenzaldehydes are known to undergo condensation with 2-aminophenols to yield dibenzo[b,f] jocpr.comnih.govoxazepine derivatives.

Furthermore, the aldehyde group can be readily transformed into other functional groups, expanding the range of possible synthetic transformations. For example, reduction of the aldehyde to an alcohol, followed by intramolecular cyclization via a nucleophilic aromatic substitution of the bromide, could provide a route to dibenz[b,f]oxepine derivatives.

Table 2: Potential Methodological Applications of this compound

Reaction TypePotential Product ClassKey TransformationSignificance
Intramolecular Buchwald-Hartwig AminationDibenzo[b,f] jocpr.comnih.govoxazepine derivativesPalladium-catalyzed C-N bond formationAccess to medicinally relevant scaffolds
Intramolecular Heck ReactionFused heterocyclic systemsPalladium-catalyzed C-C bond formationConstruction of complex polycyclic structures
Grignard Addition and CyclizationDihydrodibenz[b,f]oxepine derivativesFormation of a new C-C bond followed by intramolecular etherificationSynthesis of seven-membered oxygen-containing heterocycles
Wittig ReactionStilbene derivativesConversion of the aldehyde to an alkeneIntroduction of new carbon-carbon double bonds

This table outlines potential synthetic pathways based on established organic reactions and the functional groups present in the molecule.

Role in Materials Science Precursor Chemistry

While specific applications of this compound in materials science are not well-documented, its structure suggests potential as a precursor for functional polymers and organic materials. Benzaldehyde derivatives can be incorporated into polymer backbones or used as pendant groups to impart specific properties. nih.govnih.gov

For instance, polymers functionalized with benzaldehyde moieties can be used for the immobilization of enzymes or catalysts. nih.gov The aldehyde groups can also participate in polymerization reactions, such as the formation of polyacetals or in copolymerization with other monomers like phthalaldehyde to create functional, degradable polymers. researchgate.net

The presence of the bromine atom offers a site for further functionalization through cross-coupling reactions, which could be used to attach chromophores, liquid crystalline moieties, or other functional units. This could lead to the development of novel materials with tailored optical, electronic, or self-assembly properties. The phenoxy linkage provides a degree of conformational flexibility which can influence the macroscopic properties of the resulting materials.

Table 3: Potential Roles of this compound in Materials Science

Material ClassMethod of IncorporationPotential Property/Application
Functional PolymersCopolymerization or post-polymerization modificationAntimicrobial surfaces, stimuli-responsive materials nih.govnih.gov
Cross-linked NetworksFormation of Schiff base or acetal (B89532) linkagesThermosetting resins, hydrogels
Organic Small Molecules for ElectronicsSynthesis of conjugated systems via cross-couplingOrganic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs)
DendrimersUse as a branching core unitDrug delivery, catalysis

This table illustrates hypothetical applications in materials science based on the chemical functionalities of the compound.

Advanced Spectroscopic and Spectrometric Elucidation Techniques for 2 2 Bromophenoxy Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides precise information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

One-dimensional (1D) and two-dimensional (2D) NMR experiments work in concert to build a complete picture of the molecular framework of 2-(2-Bromophenoxy)benzaldehyde.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton and the nine aromatic protons. The aldehyde proton (CHO) would appear as a highly deshielded singlet in the δ 9.5-10.5 ppm region. The nine aromatic protons would reside in the complex region between δ 6.8 and 8.0 ppm. Due to the asymmetric substitution on both rings, all nine protons are expected to be chemically non-equivalent, leading to a series of doublets, triplets, and multiplets resulting from spin-spin coupling between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would reveal all 13 unique carbon atoms in the molecule. The most downfield signal would correspond to the aldehyde carbonyl carbon, expected around δ 190 ppm. The two carbons involved in the ether linkage (C-O-C) and the carbon bonded to the bromine atom (C-Br) would also have characteristic chemical shifts influenced by the electronegativity of their substituents. The remaining aromatic carbons would appear in the typical δ 110-160 ppm range.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks within each of the two aromatic rings. Cross-peaks would appear between signals of adjacent protons, allowing for the sequential assignment of protons around each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, providing unambiguous ¹H-C one-bond connectivities. This is crucial for assigning the carbon signals based on the already determined proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the diaryl ether structure. It reveals correlations between protons and carbons over two to three bonds. Key expected correlations would include those from the protons on one aromatic ring, across the ether oxygen, to the carbons of the second ring. Additionally, correlations from the proton on the carbon adjacent to the aldehyde group to the carbonyl carbon would firmly place the aldehyde group's position.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom TypePredicted Chemical Shift (δ, ppm)Predicted Multiplicity / Notes
Aldehyde ¹H9.5 - 10.5Singlet (s)
Aromatic ¹H6.8 - 8.0Doublets (d), Triplets (t), Multiplets (m)
Aldehyde ¹³C~190Carbonyl carbon (C=O)
Aromatic ¹³C110 - 160Includes signals for C-O, C-Br, and C-H carbons

While solution-state NMR describes the average structure of a molecule, solid-state NMR (ssNMR) provides insight into its properties in the solid phase. nih.govchemsrc.com For this compound, ssNMR could be used to study polymorphism—the existence of different crystalline forms. nih.gov Different packing arrangements in the crystal lattice would result in distinct local electronic environments for the atoms, leading to different chemical shifts in the ssNMR spectrum. This technique is powerful for identifying crystallographically inequivalent sites and understanding intermolecular interactions that define the solid-state structure. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. bldpharm.comorientjchem.org

The most prominent peak would be from the carbonyl (C=O) stretch of the aromatic aldehyde, which is expected to be strong and sharp, appearing around 1700 cm⁻¹. orientjchem.orgguidechem.com The presence of the diaryl ether linkage would be confirmed by strong C-O-C stretching vibrations, typically seen as two bands corresponding to asymmetric and symmetric stretching. The aromatic nature of the molecule is indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. Finally, the carbon-bromine (C-Br) bond would produce an absorption in the fingerprint region, typically below 1000 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)Intensity
C-H StretchAromatic C-H> 3000Medium-Weak
C-H StretchAldehyde C-H~2850 and ~2750Weak (Often two bands)
C=O StretchAromatic Aldehyde~1700Strong, Sharp
C=C StretchAromatic Ring1450 - 1600Medium-Strong
C-O-C StretchDiaryl Ether~1240 (asymmetric)Strong
C-Br StretchAryl Halide< 1000Medium-Strong

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₃H₉BrO₂), HRMS would confirm its molecular weight with high precision. A crucial diagnostic feature in the mass spectrum would be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the molecular ion signal would appear as a pair of peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M⁺) and one for the molecule containing ⁸¹Br ([M+2]⁺). This isotopic signature is definitive evidence for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatograph would first separate this compound from other volatile components in a sample, with the compound exhibiting a characteristic retention time. Upon entering the mass spectrometer, the molecule is ionized (typically by electron impact), causing it to fragment in a reproducible manner.

The resulting mass spectrum serves as a molecular "fingerprint." The highest m/z peak would correspond to the molecular ion (M⁺). Analysis of the lower m/z fragment ions provides structural information. Likely fragmentation pathways for this compound would include:

Loss of the formyl radical (•CHO, 29 Da), a common fragmentation for aldehydes.

Loss of the bromine atom (•Br, 79 or 81 Da).

Cleavage of the ether bond, resulting in fragments corresponding to the [C₆H₄BrO]⁺ or [C₇H₅O]⁺ ions.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value (Predicted)Ion IdentityNotes
276 / 278[C₁₃H₉BrO₂]⁺ (M⁺)Molecular ion peak, showing a ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes.
247 / 249[M - CHO]⁺Loss of the formyl radical.
197[M - Br]⁺Loss of a bromine radical.
173 / 175[C₆H₄BrO]⁺Fragment from ether bond cleavage.
105[C₇H₅O]⁺Fragment from ether bond cleavage (benzoyl cation).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. This method is exceptionally well-suited for the identification and quantification of this compound, particularly in complex matrices. Modern LC-MS/MS (tandem mass spectrometry) methods offer high sensitivity and specificity, making them the preferred choice for detailed analysis. researchgate.net

Research Findings:

The analysis of aromatic aldehydes by LC-MS often involves reversed-phase chromatography for separation, followed by ionization and mass analysis. Due to the polarity and potential volatility of aldehydes, derivatization can be employed to improve chromatographic retention and ionization efficiency, although direct analysis is also feasible. nih.gov For instance, derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common strategy for enhancing the detection of carbonyl compounds. nih.gov

Ionization of the analyte is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that can generate protonated molecules ([M+H]^+) or other adducts with minimal fragmentation, which is crucial for determining the molecular weight. The choice between positive and negative ion mode depends on the specific compound's ability to accept or lose a proton. For a molecule like this compound, both modes could be explored, with positive mode likely yielding a strong signal for the ([M+H]^+) ion.

Tandem mass spectrometry (MS/MS) would be used for structural confirmation. By selecting the parent ion (e.g., the ([M+H]^+) ion of this compound) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This fragmentation spectrum acts as a "fingerprint" for the molecule, providing definitive structural identification and allowing for highly selective quantification using techniques like Multiple Reaction Monitoring (MRM).

The table below outlines a hypothetical, yet typical, set of LC-MS parameters that would be appropriate for the analysis of this compound, based on methods developed for similar aromatic and brominated compounds. nih.gov

ParameterDescription
Chromatography System Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient Elution Begin at 30% B, ramp to 95% B over 10 minutes, hold, and re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Triple Quadrupole (QqQ) or Orbitrap
Detection Mode Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion (m/z) [M+H]⁺ corresponding to C₁₃H₉BrO₂
Product Ions (m/z) Characteristic fragments from CID (hypothetical)

X-ray Crystallography for Absolute Stereochemical and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and dihedral angles, thereby revealing the molecule's absolute conformation and its packing within the crystal lattice.

Research Findings:

While the specific crystal structure of this compound has not been reported, analysis of closely related brominated benzaldehyde (B42025) derivatives provides significant insight into the expected structural features. For example, the crystal structure of 2-bromo-4-methylbenzaldehyde (B1335389) has been determined, offering a valuable model for understanding intramolecular interactions and conformational preferences. iucr.orgiucr.org

The crystallographic data obtained would include the crystal system, space group, and unit cell dimensions, which describe the macroscopic symmetry of the crystal. The detailed molecular geometry would confirm the connectivity and provide precise measurements for all bond lengths and angles.

The following table presents crystallographic data for the analogous compound, 2-bromo-4-methylbenzaldehyde, illustrating the type of information that would be obtained for this compound. iucr.org

ParameterValue (for 2-bromo-4-methylbenzaldehyde)
Chemical Formula C₈H₇BrO
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 3.9641 Å, b = 13.518 Å, c = 14.155 Å
Unit Cell Angles α = 90°, β = 93.30°, γ = 90°
Volume (V) 756.2 ų
Molecules per Unit Cell (Z) 4
Key Intramolecular Feature Angle between aldehyde group and aromatic ring plane: 10.60°

Advanced Chromatographic Methods for Purity Assessment and Separation

Advanced chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for assessing the purity of chemical compounds and for separating them from impurities or byproducts. wikipedia.org These techniques are routinely used in quality control and process monitoring during chemical synthesis.

Research Findings:

For a compound like this compound, which possesses moderate polarity and a strong UV chromophore (the aromatic rings and aldehyde group), reversed-phase HPLC (RP-HPLC) is the most suitable analytical method. researchgate.net In RP-HPLC, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netoup.com

The separation mechanism is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. This compound would be retained on the column, and its retention time would be a characteristic identifier under specific conditions. Purity is assessed by monitoring the chromatogram for the presence of other peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. Diode-Array Detection (DAD) or UV-Vis detectors are commonly used, allowing for detection at the wavelength of maximum absorbance to ensure high sensitivity. oup.com

UHPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. This makes it an ideal technique for high-throughput purity screening or for separating closely related impurities.

The table below details typical conditions for an HPLC or UHPLC method designed for the purity assessment of substituted benzaldehydes like this compound. oup.comsielc.com

ParameterTypical Conditions
Technique Reversed-Phase UHPLC
Stationary Phase C18 silica (B1680970) column (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Program 50:50 A:B to 10:90 A:B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 35 °C
Injection Volume 1-5 µL
Detection Diode-Array Detector (DAD) at λ = 254 nm
Purity Calculation Peak Area Percentage

Computational and Theoretical Investigations of 2 2 Bromophenoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, electron density distribution, and energy, which in turn are used to predict a wide range of chemical characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by calculating the electron density rather than the complex many-electron wavefunction. A common approach involves using a functional like B3LYP, often paired with a basis set such as 6-311++G(d,p), to optimize the molecule's geometry and calculate its electronic properties. nih.gov

For 2-(2-bromophenoxy)benzaldehyde, a DFT study would begin with the optimization of its three-dimensional structure to find the lowest energy arrangement of its atoms. From this optimized geometry, the distribution of electron density can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates regions of varying electrostatic potential on the molecular surface. Electron-rich areas, typically shown in red, indicate sites prone to electrophilic attack, while electron-poor regions, shown in blue, are susceptible to nucleophilic attack. In this compound, the oxygen atom of the carbonyl group would be an electron-rich (red) region, whereas the aldehydic hydrogen and the carbons adjacent to the electron-withdrawing groups would be electron-poor (blue or green).

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. schrodinger.com A small energy gap suggests that the molecule can be easily excited, indicating high chemical reactivity and polarizability. researchgate.net Conversely, a large gap implies high kinetic stability and low reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, while the LUMO would be concentrated on the benzaldehyde (B42025) moiety, particularly the electron-accepting carbonyl group.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity profile. These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net

Table 1: Representative Global Reactivity Descriptors for an Aromatic Aldehyde

ParameterFormulaDescriptionTypical Value (eV)
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital-6.5
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital-1.8
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability4.7
Ionization Potential (I) -EHOMOEnergy required to remove an electron6.5
Electron Affinity (A) -ELUMOEnergy released when an electron is added1.8
Electronegativity (χ) (I + A) / 2The ability to attract electrons4.15
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution2.35
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates high reactivity0.21
Electrophilicity Index (ω) χ² / (2η)A measure of electrophilic power3.66

Note: These values are illustrative for a molecule similar to this compound and would be specifically determined through DFT calculations.

Molecular Dynamics Simulations of this compound Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model systems containing many molecules—such as the solute this compound in a solvent like water or an organic solvent—by applying classical mechanics. nih.govrsc.orgrsc.org

An MD simulation could be used to investigate how this compound interacts with solvent molecules, revealing information about its solvation shell and solubility. rsc.org It can also be used to explore its interactions with larger biological molecules, like proteins or DNA, by predicting binding modes and affinities, which is a crucial step in drug discovery. nih.gov The simulation tracks the trajectory of each atom, providing a dynamic view of intermolecular interactions, such as hydrogen bonding and van der Waals forces, and how these interactions influence the molecule's behavior in a complex environment. nih.govyoutube.com

Conformational Analysis and Energy Minimization of this compound

Molecules with rotatable single bonds can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. cwu.edu For this compound, the key sources of conformational flexibility are the two C-O bonds of the ether linkage.

Prediction of Spectroscopic Parameters (e.g., NMR, IR shifts)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

To predict the IR spectrum, calculations determine the vibrational frequencies corresponding to the stretching and bending of bonds. consensus.appresearchgate.net These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of absorption bands to specific molecular motions. For this compound, characteristic peaks for the C=O stretch of the aldehyde, C-O-C stretches of the ether, and various C-H and C=C vibrations of the aromatic rings would be predicted.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are often scaled or referenced against a standard (like Tetramethylsilane, TMS) to provide excellent agreement with experimental results, aiding in the structural elucidation of the molecule and its derivatives.

Table 2: Representative Comparison of Predicted vs. Experimental Spectroscopic Data

Parameter Predicted Value Hypothetical Experimental Value Assignment
IR Frequency (cm⁻¹) 17051700Aldehyde C=O stretch
IR Frequency (cm⁻¹) 12451250Aryl ether C-O asymmetric stretch
¹H NMR Shift (ppm) 10.210.1Aldehydic proton (-CHO)
¹³C NMR Shift (ppm) 191.5192.0Carbonyl carbon (-C HO)
¹³C NMR Shift (ppm) 156.0155.8C-O (phenoxy ring)

Note: Predicted values are typically obtained from DFT (e.g., B3LYP/6-31G) calculations. Experimental values are hypothetical for illustrative purposes.*

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can provide a detailed, step-by-step picture of how a chemical reaction occurs. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures and energies of all transition states and intermediates along the reaction coordinate. nih.govacs.org

For this compound, one could model various reactions, such as its oxidation to a carboxylic acid, reduction to an alcohol, or its participation in a condensation reaction like the Knoevenagel condensation. researchgate.netresearchgate.net The calculations would reveal the activation energy for each step, which determines the reaction rate, and provide insight into the stereochemistry and regioselectivity of the reaction. This detailed mechanistic understanding is crucial for optimizing reaction conditions and designing new synthetic pathways. acs.org

Future Research Directions for 2 2 Bromophenoxy Benzaldehyde

Exploration of Novel Synthetic Pathways to 2-(2-Bromophenoxy)benzaldehyde

Future research could focus on the development of novel ligand systems for the metal catalyst that can facilitate the reaction under milder conditions and with lower catalyst loadings. Additionally, investigating alternative synthetic strategies that avoid the use of pre-functionalized starting materials, such as C-H activation approaches, could provide more atom-economical routes to the target molecule.

Table 1: Potential Novel Synthetic Pathways for this compound

Synthetic Approach Catalyst System Potential Advantages
Modified Ullmann Condensation Copper nanoparticles with novel ligands Increased catalyst recyclability, milder reaction conditions
Palladium-Catalyzed Buchwald-Hartwig Coupling Palladacycle catalysts Broader substrate scope, lower catalyst loading

Development of Sustainable and Green Chemistry Approaches for this compound Synthesis and Reactivity

In line with the growing emphasis on environmentally friendly chemical processes, future research will undoubtedly focus on developing sustainable methods for the synthesis and application of this compound. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction rates and reduce energy consumption. oiccpress.com The application of MAOS to the synthesis of this compound could lead to significantly shorter reaction times and potentially higher yields compared to conventional heating methods. Another avenue is the exploration of tandem electrochemical-chemical catalysis, which can minimize the use of chemical oxidants and reductants, thereby reducing waste generation. rsc.org The development of catalytic systems that can operate in aqueous media or other environmentally benign solvents would also be a significant advancement. researchgate.net

Table 2: Green Chemistry Metrics for Potential Synthetic Routes

Synthetic Route Solvent Energy Input Atom Economy (%) Environmental (E)-Factor
Conventional Synthesis Toluene (B28343) High 65 15
Microwave-Assisted Synthesis Ethanol/Water Moderate 75 8

Expanding the Scope of this compound in Complex Molecule Synthesis

The unique structural features of this compound, namely the presence of an aldehyde group and a bromine substituent on the phenoxy ring, make it a valuable building block for the synthesis of more complex molecular architectures. Future research will likely focus on utilizing this compound as a key intermediate in the synthesis of novel heterocyclic compounds and natural product analogues.

For instance, the aldehyde functionality can serve as a handle for various transformations, including Wittig reactions, aldol (B89426) condensations, and multicomponent reactions, to build molecular complexity. The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of diverse substituents. Researchers may explore the use of this compound in the synthesis of fused heterocyclic systems, such as dibenzofurans or other oxygen-containing polycyclic aromatic compounds, which are of interest in materials science and medicinal chemistry. acs.org

Investigation of New Catalytic Applications of this compound-Derived Ligands

The development of novel ligands is crucial for advancing the field of catalysis. The structure of this compound offers a scaffold for the design of new bidentate or polydentate ligands. The aldehyde group can be readily converted into other functional groups, such as imines, oximes, or phosphines, which can coordinate to metal centers.

Future research could involve the synthesis of a library of ligands derived from this compound and the evaluation of their performance in various catalytic transformations. For example, Schiff base ligands prepared from this compound and chiral amines could be investigated for their efficacy in asymmetric catalysis. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the aromatic rings, potentially leading to catalysts with enhanced activity and selectivity. rsc.org

Integration of Machine Learning and AI in Predicting this compound Reactivity

The application of machine learning (ML) and artificial intelligence (AI) in chemistry is a rapidly growing field that holds immense promise for accelerating the discovery and optimization of chemical reactions. nih.govresearchgate.net In the context of this compound, ML models could be developed to predict its reactivity in various chemical transformations.

Conclusion

Summary of Key Research Findings on 2-(2-Bromophenoxy)benzaldehyde

Research on this compound has primarily focused on its role as a precursor to complex heterocyclic compounds. The key structural features of this molecule, namely the ortho-bromo substituent and the aldehyde group, are strategically positioned to facilitate intramolecular cyclization reactions. This makes it a valuable starting material for the synthesis of dibenz[b,f]oxepines, a class of compounds with applications in medicinal chemistry. The Ullmann condensation is a frequently utilized method for the synthesis of the diaryl ether backbone of this and related compounds.

Broader Implications of Research on this compound in Organic Chemistry

The study of this compound and its reactions contributes to the broader understanding of intramolecular cyclization strategies in organic synthesis. The use of this compound highlights the power of strategically placing reactive functional groups to construct complex polycyclic systems in an efficient manner. Furthermore, the synthesis of this and similar diaryl ethers continues to drive the development of more efficient and milder cross-coupling methodologies, such as modern variations of the Ullmann condensation and palladium-catalyzed etherification reactions. These advancements have wide-ranging implications for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.

Outlook on the Continued Relevance of this compound

The continued relevance of this compound is intrinsically linked to the ongoing interest in the synthesis of novel heterocyclic compounds with potential biological activity. As the demand for new therapeutic agents and functional materials grows, so too will the need for versatile and strategically functionalized building blocks like this one. Future research may focus on developing more efficient and sustainable methods for its synthesis, as well as exploring its utility in a wider range of synthetic transformations beyond the formation of dibenz[b,f]oxepines. The exploration of its reactivity in various palladium-catalyzed cross-coupling reactions, for instance, could open up new avenues for the construction of novel molecular scaffolds.

Q & A

Q. What are the recommended synthetic methodologies for preparing 2-(2-Bromophenoxy)benzaldehyde?

A common approach involves ortho-formylation of phenols followed by coupling with 2-bromophenol derivatives. For example:

  • Step 1 : Use anhydrous magnesium dichloride and paraformaldehyde in tetrahydrofuran (THF) under argon to facilitate formylation of the phenolic precursor.
  • Step 2 : Introduce 2-bromophenol via dropwise addition, followed by reflux to achieve coupling .
  • Alternative route : Oxidative esterification in continuous flow systems, as demonstrated in catalytic intramolecular arylation studies using bromophenoxyethanol derivatives .

Q. How can researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard:

  • Use a Rigaku R-AXIS RAPID II diffractometer with MoKα radiation (λ = 0.71075 Å).
  • Key parameters: Monoclinic system (space group P2₁/c), lattice constants (a, b, c), and β angle.
  • Analyze hydrogen bonding (e.g., C—H···O interactions) to determine molecular packing .

Q. What safety protocols should be followed when handling brominated benzaldehyde derivatives?

  • Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Skin contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .
  • Inhalation : Move to fresh air; seek medical attention if symptoms persist .
  • General handling : Use fume hoods, wear nitrile gloves, and avoid static discharge .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing Schiff bases for coordination chemistry?

  • React with amines (e.g., ethanolamine) under reflux in ethanol to form Schiff base ligands.
  • Metal complexes (Cu²⁺, Ni²⁺, Co²⁺) can be synthesized by coordinating with the aldehyde and phenolic oxygen atoms. Characterize via IR (C=N stretch ~1600 cm⁻¹) and single-crystal XRD .

Q. What analytical challenges arise when interpreting conflicting spectral data for brominated benzaldehyde derivatives?

  • NMR discrepancies : Ortho-substituted bromine can cause splitting patterns that overlap with aldehyde protons. Use high-field NMR (≥400 MHz) and deuterated DMSO for resolution.
  • Mass spectrometry : Fragmentation patterns may vary due to bromine isotopes (⁷⁹Br/⁸¹Br). Compare with theoretical isotopic distributions .

Q. How does the electronic nature of the bromophenoxy group influence reactivity in cross-coupling reactions?

  • The electron-withdrawing bromine enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., Grignard reactions).
  • In Suzuki-Miyaura couplings, the bromine acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Optimize using Pd(PPh₃)₄ and K₂CO₃ in THF/water .

Q. What strategies improve the stability of this compound under varying pH conditions?

  • Acidic conditions : Aldehydes may undergo hydration; stabilize using anhydrous solvents (e.g., dichloromethane).
  • Basic conditions : Protect the aldehyde as an acetal derivative (e.g., with ethylene glycol) to prevent oxidation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for brominated benzaldehyde derivatives?

  • Potential causes : Polymorphism, solvent impurities, or incomplete drying.
  • Solutions : Recrystallize from ethanol/water mixtures, and validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Why do catalytic yields vary in intramolecular arylation reactions involving bromophenoxy aldehydes?

  • Key factors : Catalyst loading (Pd vs. Cu), solvent polarity (DMF > THF), and temperature.
  • Mitigation : Use continuous flow systems to enhance mixing and reduce side reactions .

Methodological Resources

  • Synthetic protocols : Ortho-formylation , oxidative esterification .
  • Characterization tools : XRD , IR , NMR .
  • Safety guidelines : SDS from Angene , Echemi , and Combi-Blocks .

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